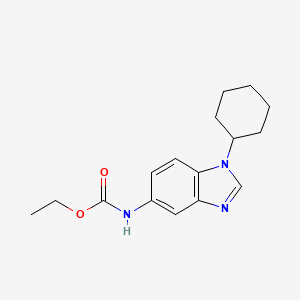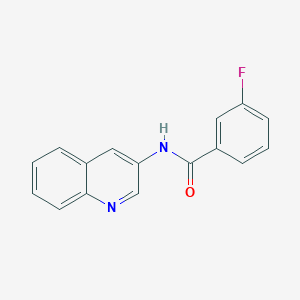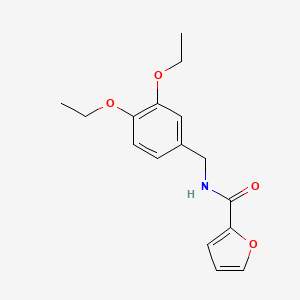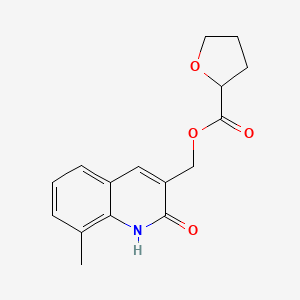![molecular formula C7H11N3OS2 B5575729 N-[5-(isopropylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5575729.png)
N-[5-(isopropylthio)-1,3,4-thiadiazol-2-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(isopropylthio)-1,3,4-thiadiazol-2-yl]acetamide, commonly known as ISO-1, is a small molecule inhibitor that has been widely used in scientific research. This compound was first synthesized in 1998 by a group of researchers at the University of Tokyo. Since then, ISO-1 has been extensively studied for its potential applications in various fields of biomedicine.
Aplicaciones Científicas De Investigación
Anticancer Properties
- A study synthesized N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds, which exhibited potent cytotoxic results against breast cancer cell lines, highlighting their potential as anticancer agents (Sraa Abu-Melha, 2021).
- Another research developed novel N-(5-substituted-1,3,4-thiadiazol-2-yl)-2-[(5-(substituted amino)-1,3,4-thiadiazol-2-yl)thio]acetamide derivatives. One of these compounds showed promising cytotoxic activity against MCF7 and A549 cancer cell lines (U. A. Çevik et al., 2020).
Analgesic Activity
- A study synthesized some acetamide derivatives and investigated their potential analgesic activities, demonstrating significant decrease in pain responses in animal models (Z. Kaplancıklı et al., 2012).
Antileishmanial Activity
- A novel series of (1,3,4-thiadiazol-2-ylthio)acetamides derived from 5-nitrofuran were synthesized and evaluated for antileishmanial activity, showing better activity than the standard drug Glucantime (M. Vosooghi et al., 2014).
Anti-HIV Activity
- A study on the local molecular properties of acetamide derivatives as anti-HIV drugs found that certain derivatives with bromophenyl and nitrophenyl substitutions are most potent as anti-HIV drugs (M. Oftadeh et al., 2013).
Antibacterial and Antifungal Activity
- Research on acetylenic derivatives of a substituted 1, 3, 4-thiadiazole as antibacterial agents revealed the potential of these compounds in treating bacterial and fungal infections (Anwar A. Tamer & Ahlam J Qassir, 2019).
Antimycobacterial Activity
- A study synthesized [5-(pyridin-2-yl)-1,3,4-thiadiazol-2-ylthio]acetic acid arylidene-hydrazide derivatives and tested them for in vitro antimycobacterial activity, showing some activity against Mycobacterium tuberculosis (M. G. Mamolo et al., 2001).
Propiedades
IUPAC Name |
N-(5-propan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3OS2/c1-4(2)12-7-10-9-6(13-7)8-5(3)11/h4H,1-3H3,(H,8,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FABHTEWWXFSBQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NN=C(S1)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]benzenesulfonohydrazide](/img/structure/B5575656.png)
![1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B5575657.png)


![3-(3-hydroxy-3-methylbutyl)-N-1-oxaspiro[4.5]dec-3-ylbenzamide](/img/structure/B5575694.png)

![1-(4-fluorophenyl)-4-[3-(1H-imidazol-2-yl)-1-piperidinyl]-4-oxo-1-butanone](/img/structure/B5575701.png)
![2-cyclohexyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5575708.png)
![3-{[(2,4-dichloro-6-methylbenzyl)amino]methyl}-3-piperidinol dihydrochloride](/img/structure/B5575722.png)
![2-chloro-6-fluoro-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzamide](/img/structure/B5575736.png)

![1-(4-fluorophenyl)-4-[(morpholin-4-ylamino)methyl]-3-propyl-1H-pyrazol-5-ol](/img/structure/B5575748.png)
![N-(5-methyl-2-pyridinyl)-6-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]-3-pyridazinamine](/img/structure/B5575753.png)
